![molecular formula C5H9O8P2-3 B14291543 [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate CAS No. 115914-67-5](/img/structure/B14291543.png)
[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate: is a chemical compound with the molecular formula C5H9O8P2 and a molecular weight of 259.068 g/mol . This compound is known for its unique structure, which includes an oxirane ring and a phosphoryl group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate typically involves the reaction of 2-(2-Methyloxiran-2-yl)ethanol with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring can be opened by nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of amino alcohols or thioethers .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate is used as a reactive intermediate in the synthesis of more complex molecules. .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification . Its ability to react with nucleophiles makes it a valuable tool for probing biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent . Its ability to form stable complexes with various drugs can enhance their bioavailability and target specificity .
Industry: Industrially, this compound is used in the production of flame retardants and plasticizers . Its phosphoryl group imparts flame-resistant properties to polymers, making it valuable in the manufacture of fire-resistant materials .
Mechanism of Action
The mechanism of action of [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate involves its ability to interact with nucleophilic sites on proteins and enzymes. The oxirane ring can undergo nucleophilic attack , leading to the formation of covalent bonds with amino acid residues. This interaction can result in the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
- [2-(2-Methyloxiran-2-yl)ethoxy] phosphate
- [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphonate
- [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] sulfate
Uniqueness: Compared to similar compounds, [2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate is unique due to its dual functionality of having both an oxirane ring and a phosphoryl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .
Properties
CAS No. |
115914-67-5 |
|---|---|
Molecular Formula |
C5H9O8P2-3 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
[2-(2-methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8)/p-3 |
InChI Key |
WLFNNTMKXNXSKE-UHFFFAOYSA-K |
Canonical SMILES |
CC1(CO1)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


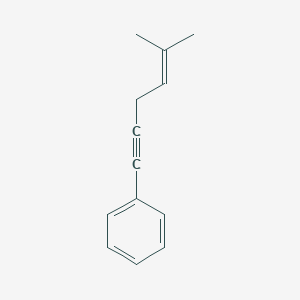



![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
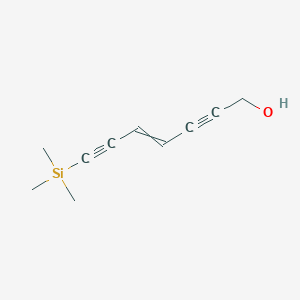

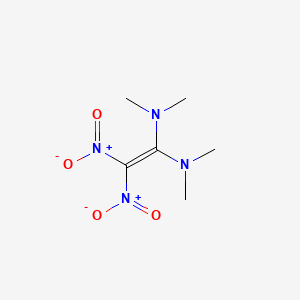
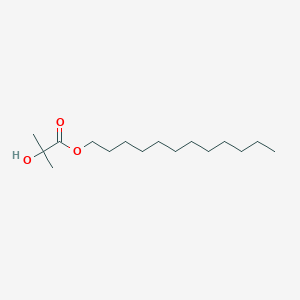

![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

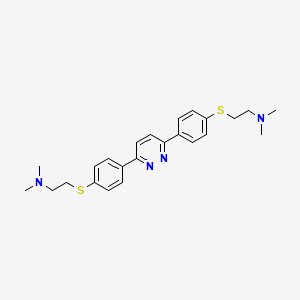
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
